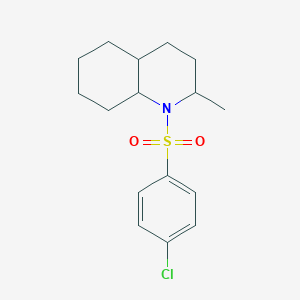
1-(4-Chlorobenzene-1-sulfonyl)-2-methyldecahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorobenzene-1-sulfonyl)-2-methyldecahydroquinoline is a complex organic compound that belongs to the class of sulfonyl derivatives. These compounds are known for their diverse biological activities and are widely used in various fields such as chemistry, biology, and medicine. The presence of the sulfonyl group in the compound imparts unique chemical properties, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzene-1-sulfonyl)-2-methyldecahydroquinoline typically involves multiple steps, including substitution, oxidation, and hydrazidation reactions. The starting materials are often chlorobenzene derivatives and quinoline compounds. The reaction conditions may vary, but common reagents include chlorinating agents, oxidizing agents, and hydrazine derivatives. The yields of these reactions can range from 40% to 59%, and the structures of the target compounds are usually confirmed using techniques such as 1H NMR, 13C NMR, and HRMS .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzene-1-sulfonyl)-2-methyldecahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions include sulfone, sulfinyl, and sulfhydryl derivatives, which have distinct chemical and biological properties.
Scientific Research Applications
1-(4-Chlorobenzene-1-sulfonyl)-2-methyldecahydroquinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antibacterial, antifungal, and antiviral activities.
Medicine: Investigated for its potential therapeutic applications, including its use as an antimicrobial agent and in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzene-1-sulfonyl)-2-methyldecahydroquinoline involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The compound may also disrupt cellular processes by interfering with the synthesis of essential biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonyl chloride: A related compound used in the synthesis of various sulfonyl derivatives.
2-(4-Fluorobenzene-1-sulfonyl)-N’-(4-fluorobenzene-1-sulfonyl)acetohydrazide: Another sulfonyl derivative with antibacterial properties.
Uniqueness
1-(4-Chlorobenzene-1-sulfonyl)-2-methyldecahydroquinoline is unique due to its specific structure, which combines the sulfonyl group with a decahydroquinoline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
920985-54-2 |
|---|---|
Molecular Formula |
C16H22ClNO2S |
Molecular Weight |
327.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline |
InChI |
InChI=1S/C16H22ClNO2S/c1-12-6-7-13-4-2-3-5-16(13)18(12)21(19,20)15-10-8-14(17)9-11-15/h8-13,16H,2-7H2,1H3 |
InChI Key |
YXBCRJFFPSUINZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2CCCCC2N1S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Methoxymethoxy)pent-4-en-1-yl]-2-methyl-1,3-dioxolane](/img/structure/B14179150.png)
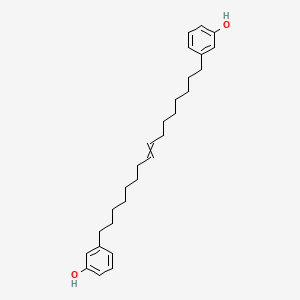
![Methyl 2-[(4-cyano-1-morpholin-4-yl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetate](/img/structure/B14179164.png)
![(2R)-1-Cyano-3-[(4-methoxyphenyl)methoxy]propan-2-yl acetate](/img/structure/B14179170.png)
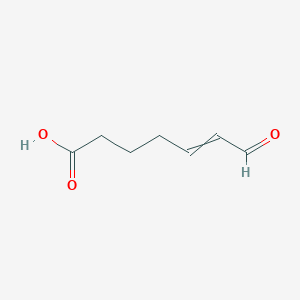
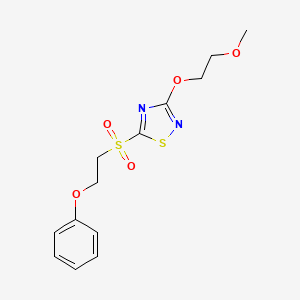
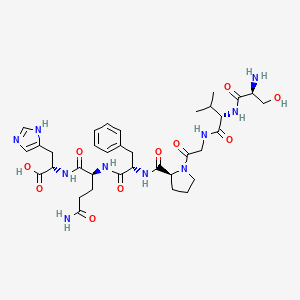

![4-{5-Methyl-2-[methyl(propan-2-yl)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14179218.png)
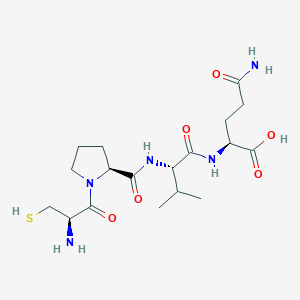
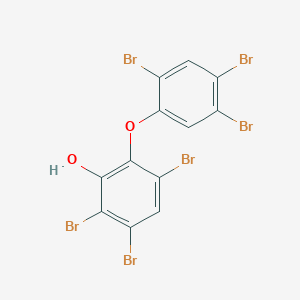

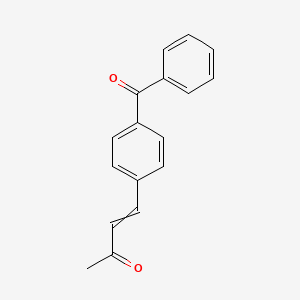
![2,2,2-Trichloro-N-[2-(fluoromethyl)-5-oxo-1,2lambda~4~-oxathiolan-2-yl]acetamide](/img/structure/B14179244.png)
